Triethylsulfonium tetrafluoroborate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

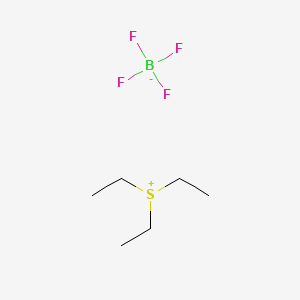

Triethylsulfonium tetrafluoroborate is an organosulfur compound with the molecular formula C6H15BF4S. It is a salt composed of a triethylsulphonium cation and a tetrafluoroborate anion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

Triethylsulfonium tetrafluoroborate can be synthesized through the reaction of triethylsulphonium iodide with silver tetrafluoroborate. The reaction is typically carried out in an organic solvent such as acetonitrile. The general reaction scheme is as follows:

(C2H5)3S+I−+AgBF4→(C2H5)3S+BF4−+AgI

The reaction mixture is stirred at room temperature, and the resulting precipitate of silver iodide is filtered off. The filtrate is then concentrated to obtain triethylsulphonium tetrafluoroborate(1-) as a crystalline solid.

Industrial Production Methods

Industrial production methods for triethylsulphonium tetrafluoroborate(1-) involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Alkylation Reactions

Triethylsulfonium tetrafluoroborate acts as a potent electrophilic alkylating agent, transferring ethyl groups to nucleophilic substrates. Its reactivity stems from the strong electron-withdrawing effect of the tetrafluoroborate anion, which enhances the electrophilicity of the sulfonium cation.

Key Reactions:

-

Esterification of Carboxylic Acids:

RCO2H+[(C2H5)3S]+[BF4]−→RCO2C2H5+(C2H5)2S+HBF4

The compound reacts with carboxylic acids to form esters under mild conditions, avoiding acid catalysis. For example:This parallels the reactivity of triethyloxonium tetrafluoroborate (Meerwein’s reagent) but with distinct byproducts .

-

Alkylation of Amines and Thiols:

Primary and secondary amines undergo ethylation to form quaternary ammonium salts, while thiols yield thioethers. The reaction proceeds via an Sₙ2 mechanism, with inversion of configuration at sulfur .

Hydrolysis and Stability

This compound hydrolyzes in aqueous or protic environments, forming diethyl sulfide and ethanol:

[(C2H5)3S]+[BF4]−+H2O→(C2H5)2S+C2H5OH+H+[BF4]−

This degradation necessitates storage under anhydrous conditions and inert atmospheres .

Comparison with Related Reagents

The reactivity of this compound is contextualized against other alkylating agents:

| Compound | Reactivity Profile | Byproducts | Thermal Stability |

|---|---|---|---|

| This compound | High electrophilicity; effective for esterification and amine alkylation | Diethyl sulfide, HBF₄ | Moderate |

| Trimethylsulfonium tetrafluoroborate | Stronger methylating agent; faster reaction kinetics | Dimethyl sulfide, HBF₄ | High |

| Triethyloxonium tetrafluoroborate | Superior for etherification; less prone to hydrolysis | Diethyl ether, HBF₄ | Low |

| Methyl triflate | Extremely reactive but highly toxic | Methanol, triflic acid | Low |

Role in Pummerer-Type Reactions

In advanced synthesis, triethylsulfonium salts participate in modified Pummerer reactions. For instance, treatment with trifluoroacetic anhydride generates thionium intermediates, enabling electrophilic aromatic substitution or cyclization cascades . A representative transformation involves:

Ar-S(O)-R+[(C2H5)3S]+[BF4]−→Ar-S+(R)-C2H5+Byproducts

These reactions are pivotal in constructing polycyclic aromatic systems .

科学研究应用

Organic Synthesis

Methylation Reagent

TESFB serves as a potent methylating agent in organic synthesis. Its positively charged triethylsulfonium cation can effectively methylate nucleophiles, making it a valuable tool in the preparation of various methylated compounds. Compared to traditional methylating agents like methyl triflate, TESFB exhibits higher reactivity and stability under certain conditions, which enhances its utility in electrophilic methylation reactions .

Esterification Processes

TESFB is particularly effective in esterification reactions, where it can methylate carboxylic acids. This application is critical in synthesizing esters that are otherwise challenging to produce using conventional methods.

Comparison with Other Methylating Agents

The following table summarizes the properties of TESFB compared to other common methylating agents:

| Compound Name | Reactivity | Stability |

|---|---|---|

| Triethylsulfonium tetrafluoroborate | High | Moderate |

| Trimethylsulfonium iodide | Moderate | Low |

| Trimethylsulfonium chloride | Low | Low |

| Methyl triflate | Very high | Hazardous |

Electrochemistry

Ionic Liquids and Electrolytes

Recent research has highlighted the potential of TESFB-based ionic liquids as electrolytes in lithium-ion batteries. These ionic liquids exhibit favorable electrochemical properties, such as high ionic conductivity and thermal stability, making them suitable for energy storage applications . The incorporation of TESFB into electrolyte formulations can enhance the performance and safety of lithium batteries.

Semiconductor Processing

Photoresist Stripper Applications

TESFB has been utilized in semiconductor manufacturing processes, particularly as a component in photoresist strippers. Its ability to remove resist materials without damaging underlying substrates makes it advantageous for cleaning during semiconductor fabrication. This application is especially relevant for substrates containing copper or other sensitive materials .

Corrosion Inhibition

In addition to its cleaning capabilities, TESFB functions as a corrosion inhibitor during semiconductor processing. It helps protect metal surfaces from corrosion while facilitating the removal of etching residues and contaminants . The effectiveness of TESFB in these applications underscores its importance in maintaining the integrity of semiconductor devices.

Case Studies

Electrochemical Performance in Lithium Batteries

A study demonstrated that TESFB-based ionic liquids improved the cycling stability and capacity of lithium-ion batteries compared to conventional electrolytes. The unique properties of TESFB contributed to reduced electrolyte decomposition and enhanced ion transport within the battery system .

Application in Semiconductor Manufacturing

Another research effort focused on the effectiveness of TESFB as a photoresist stripper. The study found that using TESFB significantly reduced processing times and improved yield rates by effectively removing unwanted materials without harming delicate components .

作用机制

The mechanism of action of triethylsulphonium tetrafluoroborate(1-) involves the interaction of the triethylsulphonium cation with various molecular targets. The tetrafluoroborate anion acts as a weakly coordinating anion, allowing the cation to participate in various chemical reactions. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved.

相似化合物的比较

Similar Compounds

- Trimethylsulfonium tetrafluoroborate

- Triethyloxonium tetrafluoroborate

- Tetramethylammonium tetrafluoroborate

Uniqueness

Triethylsulfonium tetrafluoroborate is unique due to its specific cationic structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis and other scientific research applications.

属性

CAS 编号 |

368-40-1 |

|---|---|

分子式 |

C6H15BF4S |

分子量 |

206.06 g/mol |

IUPAC 名称 |

triethylsulfanium;tetrafluoroborate |

InChI |

InChI=1S/C6H15S.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1 |

InChI 键 |

ZHCOPRRLRPZVDR-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F.CC[S+](CC)CC |

规范 SMILES |

[B-](F)(F)(F)F.CC[S+](CC)CC |

Key on ui other cas no. |

368-40-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。